N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-3-8-16(2)10-13(17)15-9-11-4-6-12(14)7-5-11/h1,4-7H,8-10H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFUUZODSMESDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(=O)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine, propargyl bromide, and methylamine.
Formation of Intermediate: The 4-fluorobenzylamine reacts with propargyl bromide in the presence of a base such as potassium carbonate to form N-(4-fluorobenzyl)propargylamine.
Acylation: The intermediate is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated and alkyne-containing molecules on biological systems. It may serve as a probe or a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties imparted by the fluorophenyl and alkyne groups.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the alkyne group may facilitate covalent bonding with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the acetamide core significantly influence physical states, yields, and polarity:
| Compound Name | Substituents | Physical State | Yield (%) | Rf | Source |
|---|---|---|---|---|---|
| N-Benzyl-2-(methyl(phenyl)amino)acetamide | Benzyl, methyl(phenyl)amino | Colorless oil | 75 | 0.4 | |
| N-(4-Chlorophenyl)-2-(methyl(phenyl)amino)acetamide | 4-Chlorophenyl, methyl(phenyl)amino | White solid | 82 | 0.4 | |
| 2-{(4-Fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide | 4-Fluorophenylmethyl, prop-2-ynyl, furyl | Not reported | Not reported | Not reported | |
| N-((Phenylsulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide | Phenylsulfonylmethyl, methyl(phenyl)amino | White solid | Not reported | Not reported |
Key Observations :
- Polarity : Compounds with aromatic substituents (e.g., benzyl, phenyl) exhibit similar Rf values (~0.4), suggesting comparable polarity . The propargyl group in the target compound may reduce polarity slightly due to its aliphatic nature.
- Yield : Substituted phenyl groups (e.g., 4-chlorophenyl) show higher yields (82%) compared to cyclohexyl (55%), indicating steric or electronic effects during synthesis .
- Physical State: Solids are common with halogenated aryl groups (e.g., 4-chlorophenyl), while non-halogenated analogs are often oils .
Functional Group Impact on Reactivity and Stability
- This could enhance its utility in prodrug design or targeted delivery.
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may improve metabolic stability compared to 4-chlorophenyl analogs (), as fluorine’s electronegativity reduces susceptibility to enzymatic degradation .
- Sulfonyl vs. Alkynyl : Sulfonyl-containing analogs () exhibit higher melting points (104–135°C) due to hydrogen-bonding capacity, whereas the target compound’s alkyne group may lower its melting point .
Structural Analogues with Heterocyclic Moieties
Compounds like N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide () and N-[4-(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide () incorporate heterocycles (pyridine, pyrimidine), which enhance π-π stacking and hydrogen-bonding interactions. In contrast, the target compound’s propargyl group may prioritize covalent binding or metabolic pathways .
Pharmacological Implications
The 4-fluorophenylmethyl group is a common pharmacophore in CNS-targeting drugs, implying possible neuroactivity for the target compound .
Biological Activity
N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a fluorophenyl group with a prop-2-ynyl moiety, which may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C13H15FN2O
- Molecular Weight : 234.27 g/mol
Structural Features
The compound's structure includes:
- A fluorophenyl group , which may enhance lipophilicity and binding affinity to biological targets.
- A prop-2-ynyl group , which can facilitate unique chemical reactions, potentially leading to covalent interactions with proteins.
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The fluorophenyl group enhances the compound's ability to interact with various proteins or enzymes, potentially affecting their activity.
- Covalent Bonding : The presence of the alkyne group may allow for covalent modifications of target molecules, influencing biological pathways.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease contexts.
- Antiepileptic Properties : Similar compounds have shown efficacy in neurological applications, suggesting that this compound could be explored as an antiepileptic agent.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds structurally similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4.69 to 156.47 µM against various strains, including E. coli and S. aureus .
-
Neuropharmacological Effects :
- Another investigation focused on the neuroprotective properties of related compounds, revealing that modifications in the fluorophenyl group significantly impacted their efficacy in reducing neuronal excitotoxicity .
- Mechanistic Insights :
Data Table of Biological Activities
| Activity Type | Target Organism/Pathway | Observed Effect | MIC (µM) Range |
|---|---|---|---|
| Antibacterial | E. coli | Growth inhibition | 4.69 - 156.47 |
| Antifungal | C. albicans | Growth inhibition | 16.69 - 78.23 |
| Neuroprotective | Neuronal cells | Reduced excitotoxicity | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-fluorobenzylamine with a propargyl-containing precursor. Key reagents include palladium or copper catalysts for coupling reactions, and solvents like DMF or THF. Temperature control (60–100°C) and reaction time (12–24 hours) are critical for optimizing yield. For example, highlights the use of temperature-sensitive catalysts to avoid side reactions, while emphasizes solvent polarity adjustments to enhance intermediate stability. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. What spectroscopic techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to verify the fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and propargylamine moiety (δ 2.1–2.3 ppm for methyl protons). provides structural validation via InChI and SMILES data.
- IR : Confirm the presence of amide C=O stretches (~1650–1680 cm) and alkyne C≡C stretches (~2100–2260 cm).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (CHFNO). underscores the use of HRMS for purity assessment .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. Use fluorescence-based binding assays to assess interactions with target proteins (e.g., kinases or GPCRs). recommends using surface plasmon resonance (SPR) to quantify binding affinities (K) and competitive inhibition studies to validate specificity .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding poses in target proteins (e.g., enzyme active sites). Focus on hydrogen bonding with the fluorophenyl group and hydrophobic interactions with the propargylamine chain.
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes. highlights the importance of simulating solvation effects and entropy changes for accurate binding energy calculations () .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Batch Consistency : Replicate assays using the same synthetic batch to rule out purity issues (≥95% purity via HPLC; see ).
- Assay Conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and serum concentrations, as noted in .
- Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) to calibrate inter-experimental variability .
Q. What are effective approaches to modify the core structure to enhance pharmacological properties?
- Methodological Answer :
- Propargylamine Substitution : Replace the methyl group on the propargylamine with bulkier substituents (e.g., cyclopropyl) to improve metabolic stability. demonstrates increased half-life in hepatic microsomes via such modifications.
- Fluorophenyl Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the para position to enhance target affinity. provides SAR data for analogous compounds, showing a 2-fold increase in potency with nitro substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
